1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that features a trifluorobenzyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3,4,5-trifluorobenzyl bromide with imidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trifluorobenzyl)-1H-pyrazol-3-ylamine: Similar structure but with a pyrazole ring instead of an imidazole ring.
3,4,5-Trifluorobenzyl bromide: A precursor used in the synthesis of various trifluorobenzyl derivatives.
Uniqueness
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluorobenzyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluorobenzyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-[(3,4,5-trifluorophenyl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-7-1-6(2-8(13)10(7)14)3-16-4-9(11(17)18)15-5-16/h1-2,4-5H,3H2,(H,17,18) |
InChI Key |
KDOPHQSSYJKOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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